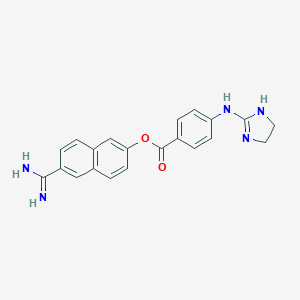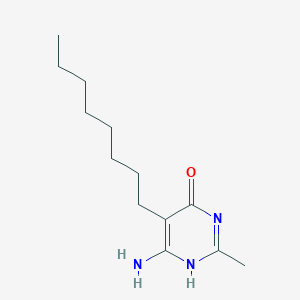
4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using specific methods to obtain its unique properties. In
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- varies depending on its application. In medicine, it has been shown to inhibit specific enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation. In agriculture, it acts as a growth regulator by stimulating specific pathways that promote plant growth and yield. In material science, it acts as a building block for the synthesis of materials with unique properties such as high conductivity and mechanical strength.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- have been extensively studied in various systems. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative disorders. In agriculture, it has been shown to enhance plant growth and yield by stimulating specific pathways involved in plant development. In material science, it has been shown to improve the mechanical and electrical properties of materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in lab experiments include its unique properties, high purity, and easy synthesis method. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. These include:
1. Further exploration of its potential applications in medicine, agriculture, and material science.
2. Development of novel derivatives with improved properties and lower cost.
3. Investigation of its mechanism of action in different systems.
4. Study of its toxicity and safety profile in different systems.
5. Optimization of the synthesis method to obtain higher yields and purity.
Conclusion
In conclusion, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a unique compound that has shown promising results in various scientific research fields. Its synthesis method has been optimized to obtain high yields and purity, and its potential applications in medicine, agriculture, and material science have been extensively studied. Further research is needed to explore its mechanism of action, toxicity, and safety profile, and to develop novel derivatives with improved properties.
Synthesemethoden
The synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- involves the reaction of 2-methyl-5-octylpyrimidine-4,6-diol with ammonia in the presence of a suitable catalyst. This reaction results in the formation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- as the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a growth regulator for plants to enhance their growth and yield. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
103980-52-5 |
|---|---|
Produktname |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Molekularformel |
C13H23N3O |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
4-amino-2-methyl-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-11-12(14)15-10(2)16-13(11)17/h3-9H2,1-2H3,(H3,14,15,16,17) |
InChI-Schlüssel |
DVYGVFXBXNKEPP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C)N |
Kanonische SMILES |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
Synonyme |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




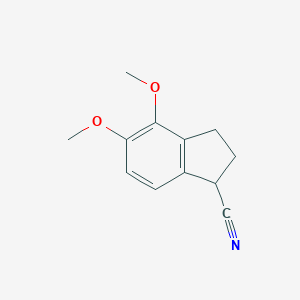
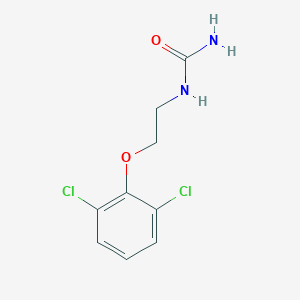
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
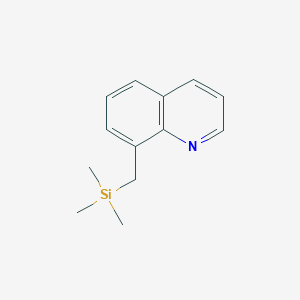
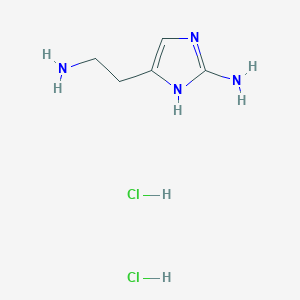
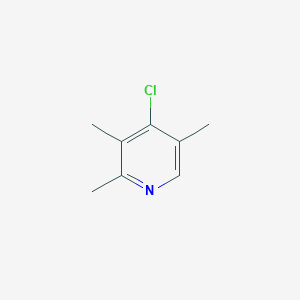
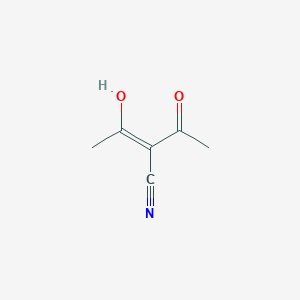
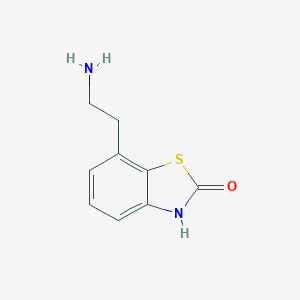

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
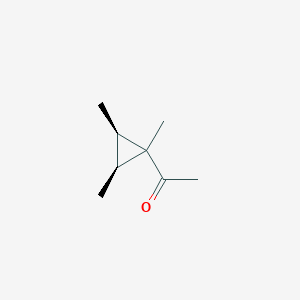
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
